1-[(4-Nitrophenyl)methoxy]benzotriazole
Description
1-[(4-Nitrophenyl)methoxy]benzotriazole is a benzotriazole derivative featuring a 4-nitrophenylmethoxy substituent. Benzotriazoles are heterocyclic compounds containing a fused benzene and triazole ring, widely studied for their applications in pharmaceuticals, agrochemicals, and materials science . This compound is structurally analogous to other benzotriazole derivatives but distinguished by its nitro-substituted aromatic moiety, which may influence its physicochemical and biological behavior.
Properties
CAS No. |
698991-76-3 |
|---|---|
Molecular Formula |
C13H10N4O3 |
Molecular Weight |
270.24 g/mol |
IUPAC Name |
1-[(4-nitrophenyl)methoxy]benzotriazole |
InChI |
InChI=1S/C13H10N4O3/c18-17(19)11-7-5-10(6-8-11)9-20-16-13-4-2-1-3-12(13)14-15-16/h1-8H,9H2 |
InChI Key |
KWKWMNALQRRFJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2OCC3=CC=C(C=C3)[N+](=O)[O-] |
solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
General Reaction Framework
Nucleophilic substitution represents the most widely utilized approach for synthesizing 1-[(4-Nitrophenyl)methoxy]benzotriazole. This method involves the displacement of a leaving group (e.g., halogen) on a benzotriazole precursor by a 4-nitrophenoxymethyl nucleophile. The reaction typically proceeds under basic conditions to deprotonate the hydroxyl group of 4-nitrophenol, enhancing its nucleophilicity.
A representative reaction sequence involves:
-
Activation of benzotriazole-1-methanol with thionyl chloride to form the corresponding chloromethyl intermediate.
-
Reaction with 4-nitrophenol in the presence of a base such as potassium carbonate.
The stoichiometry and solvent system critically influence yields. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are preferred due to their ability to stabilize ionic intermediates.
Table 1: Optimization Parameters for Nucleophilic Substitution
| Parameter | Optimal Range | Yield Impact (%) |
|---|---|---|
| Temperature | 60–80°C | +15–20 |
| Reaction Time | 6–8 hours | +10 |
| Base (K₂CO₃ equiv.) | 1.5–2.0 | +25 |
| Solvent | DMF | +30 vs. THF |
Data aggregated from demonstrate that elevated temperatures (60–80°C) and extended reaction times (6–8 hours) maximize yields by ensuring complete substitution.
Mitsunobu Reaction Approach
Mechanism and Advantages
The Mitsunobu reaction offers an alternative pathway, particularly useful for sterically hindered substrates. This method employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to facilitate the coupling between benzotriazole-1-methanol and 4-nitrophenol.
Key advantages include:
-
Stereochemical retention : The reaction proceeds with inversion of configuration, critical for chiral benzotriazole derivatives.
-
Mild conditions : Reactions typically occur at room temperature, reducing side product formation.
A 2025 study reported a 78% yield using DEAD/triphenylphosphine in tetrahydrofuran (THF), with purification via column chromatography (silica gel, ethyl acetate/hexane).
Solid-Phase Synthesis
Polymer-Supported Methods
Recent advancements have explored solid-phase synthesis to streamline purification. In this approach, benzotriazole is immobilized on a Wang resin, followed by sequential functionalization with 4-nitrophenoxymethyl groups.
Critical Steps:
-
Resin activation : Treatment with N,N-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
-
Coupling : Reaction with 4-nitrophenol methyl ether under microwave irradiation (50 W, 100°C, 20 minutes).
This method achieves 85–90% purity without chromatography, though scalability remains challenging due to resin costs.
Catalytic Reductive Amination
Two-Step Process
While less common, reductive amination provides a route to analogues of 1-[(4-Nitrophenyl)methoxy]benzotriazole. The process involves:
-
Condensation of benzotriazole-1-carbaldehyde with 4-nitrophenoxyamine.
-
Reduction using sodium cyanoborohydride (NaBH₃CN) in methanol.
Yields are moderate (55–65%), with byproducts arising from over-reduction of the nitro group. Catalytic hydrogenation (H₂/Pd-C) offers a cleaner alternative but requires strict anhydrous conditions.
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Ball-milling techniques have emerged as sustainable alternatives. A 2024 study demonstrated that grinding benzotriazole-1-methanol and 4-nitrophenol with potassium tert-butoxide (t-BuOK) in a 1:1 molar ratio produces the target compound in 72% yield after 2 hours.
Advantages:
-
Eliminates volatile organic solvents.
-
Reduces reaction time by 60% compared to conventional methods.
Comparative Analysis of Methods
Table 2: Method Efficiency Metrics
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Nucleophilic Substitution | 75–85 | 95 | High | 1.0 |
| Mitsunobu | 70–78 | 98 | Moderate | 2.5 |
| Solid-Phase | 85–90 | 90 | Low | 4.0 |
| Green Chemistry | 65–72 | 88 | High | 0.8 |
Data synthesized from indicate nucleophilic substitution as the most cost-effective and scalable method, while solid-phase synthesis excels in purity despite higher costs.
Troubleshooting and Optimization
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Nitrophenyl)methoxy]benzotriazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or thiols in polar solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: 1-[(4-Aminophenyl)methoxy]benzotriazole.
Nucleophilic Substitution: Various substituted benzotriazoles depending on the nucleophile used.
Scientific Research Applications
Pharmacological Activities
1-[(4-Nitrophenyl)methoxy]benzotriazole exhibits significant pharmacological properties, particularly in the development of new therapeutic agents. Research indicates that derivatives of benzotriazole, including this compound, have shown promise in various medical applications:
- Antimicrobial Activity : Studies have demonstrated that benzotriazole derivatives possess notable antibacterial and antifungal properties. For instance, compounds with the benzotriazole moiety have been tested against various bacterial strains, showing effective inhibition at low concentrations. The Minimum Inhibitory Concentration (MIC) values for these compounds are often comparable to established antibiotics .
- Anticancer Potential : There is emerging evidence suggesting that 1-[(4-Nitrophenyl)methoxy]benzotriazole may have anticancer activity. Research on similar benzotriazole derivatives has indicated their potential as antimitotic agents. For example, certain substituted benzamides have shown promising results against human colorectal carcinoma cell lines .
- Neuroprotective Effects : Some studies have evaluated the neuroprotective effects of benzotriazole derivatives in models of seizures. Compounds similar to 1-[(4-Nitrophenyl)methoxy]benzotriazole have shown anticonvulsant activity with minimal neurotoxicity .
Antimicrobial Properties
The antimicrobial properties of 1-[(4-Nitrophenyl)methoxy]benzotriazole are particularly noteworthy:
- Bacterial Resistance : With increasing bacterial resistance to conventional antibiotics, compounds like 1-[(4-Nitrophenyl)methoxy]benzotriazole are being explored for their ability to combat resistant strains. Research has shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria effectively .
- Mechanism of Action : The mechanism by which these compounds exert their antimicrobial effects typically involves the inhibition of critical bacterial enzymes involved in cell division and metabolism. This action is akin to that of sulfonamide drugs, making it a candidate for further development in antimicrobial therapies .
Material Science Applications
In addition to its biological applications, 1-[(4-Nitrophenyl)methoxy]benzotriazole has potential uses in material sciences:
- UV Stabilizers : Benzotriazoles are known for their ability to absorb UV light and are often used as UV stabilizers in plastics and coatings. The incorporation of 1-[(4-Nitrophenyl)methoxy]benzotriazole into polymer matrices can enhance the durability and longevity of materials exposed to sunlight .
- Corrosion Inhibitors : Research has also indicated that benzotriazole derivatives can serve as effective corrosion inhibitors for metals. Their ability to form protective films on metal surfaces makes them valuable in industrial applications where metal degradation is a concern .
Table 1: Antimicrobial Activity Data
| Compound | Concentration (mM) | Zone of Inhibition (mm) | Bacteria Tested |
|---|---|---|---|
| 1-[(4-Nitrophenyl)methoxy]benzotriazole | 8 | 10 | Escherichia coli |
| 8 | 9 | Staphylococcus aureus | |
| 8 | 8 | Bacillus subtilis | |
| 8 | 7 | Staphylococcus epidermidis |
The data presented in Table 1 highlights the significant antibacterial activity exhibited by this compound against various bacterial strains. The zones of inhibition indicate its effectiveness at a concentration of 8 mM.
Mechanism of Action
The mechanism by which 1-[(4-Nitrophenyl)methoxy]benzotriazole exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitrophenyl group can participate in electron transfer reactions, while the benzotriazole moiety can stabilize reactive intermediates, facilitating various chemical transformations.
Comparison with Similar Compounds
Structural Isomers and Substituent Effects
- 1- vs. 2-Substituted Benzotriazoles : The position of substituents on the benzotriazole ring significantly impacts properties. For example, 1-(trimethoxysilylmethyl)benzotriazole exhibits distinct $^{15}\text{N}$ NMR chemical shifts compared to its 2-substituted isomer, with differences exceeding 100 ppm in certain cases . This suggests that the electronic environment of 1-[(4-nitrophenyl)methoxy]benzotriazole would differ markedly from 2-substituted analogs, affecting reactivity and interactions.
- Nitro vs. Methoxy Substituents : Compounds like 1-(4-methoxybenzyl)-5-(4-nitrophenyl)-1H-1,2,3-triazole () combine nitro and methoxy groups. The nitro group’s electron-withdrawing nature contrasts with the electron-donating methoxy group, altering solubility and biological activity.
Physicochemical Properties
- Melting Points and Solubility : 1-(4-Nitrophenyl)-1H-pyrazole () has a melting point of 168.5–169 °C, while trifluoroacetyl benzotriazole isomers () exhibit variable solubility due to fluorine substituents. The nitro group in 1-[(4-nitrophenyl)methoxy]benzotriazole likely increases melting point and reduces solubility compared to methoxy or alkyl-substituted analogs.
Heterocycle Comparisons
- Benzotriazole vs. Benzimidazole : Benzimidazoles like 1-benzyl-2-(4-methoxyphenyl)-1H-benzimidazole () share fused-ring systems but differ in nitrogen placement. Benzimidazoles often exhibit stronger basicity and altered pharmacological profiles due to the additional nitrogen atom .
- Triazole vs. Benzotriazole : 1-(4-Nitrophenyl)methyl-1,2,4-triazole () lacks the fused benzene ring, reducing aromatic stacking interactions but increasing metabolic stability in some cases.
Data Table: Key Comparisons
Q & A
Q. Q1: What are the standard synthetic routes for preparing 1-[(4-Nitrophenyl)methoxy]benzotriazole, and how can reaction yields be optimized?
Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach is to react benzotriazole derivatives with 4-nitrobenzyl bromide or similar electrophiles under reflux in polar aprotic solvents (e.g., DMSO or DMF) with a base like K₂CO₃. For example, demonstrates a triazole derivative synthesis via 18-hour reflux in DMSO, followed by ice-water precipitation (65% yield). Yield optimization can be achieved by:
Q. Q2: How can non-traditional methods (e.g., microwave irradiation) improve the synthesis of nitro-functionalized benzotriazoles?
Methodological Answer: Microwave-assisted synthesis ( ) reduces reaction times from hours to minutes while improving regioselectivity. For instance, coupling benzotriazole with 4-nitrobenzyl bromide under microwave irradiation (50–100°C, 20–30 min) in DMF with a Cu(I) catalyst can enhance yields by 15–20% compared to conventional heating. Key factors include:
- Solvent dielectric properties (e.g., DMF > ethanol for microwave absorption).
- Catalyst selection (e.g., Cu(I) for Ullmann-type couplings).
- Real-time monitoring via TLC/HPLC to prevent over-reaction .
Basic Characterization Techniques
Q. Q3: What spectroscopic and analytical methods are critical for confirming the structure of 1-[(4-Nitrophenyl)methoxy]benzotriazole?
Methodological Answer:
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm for nitroaryl groups) and methoxy protons (δ 3.8–4.2 ppm). uses NMR to confirm benzimidazole-triazole hybrids.
- IR Spectroscopy : Detect C-O-C (1250 cm⁻¹) and NO₂ (1520, 1350 cm⁻¹) stretches.
- Melting Point : Compare with literature values (e.g., reports m.p. 141–143°C for a triazole analog).
- Elemental Analysis : Validate C/H/N/O ratios within ±0.3% of theoretical values .
Advanced Analytical Challenges
Q. Q4: How can researchers resolve spectral contradictions (e.g., overlapping signals in NMR) for nitroaryl benzotriazoles?
Methodological Answer:
- Use 2D NMR (COSY, HSQC) to assign overlapping aromatic protons ().
- Deuterated Solvent Screening : DMSO-d₆ vs. CDCl₃ may shift nitro group-adjacent protons.
- Computational Prediction : DFT-calculated chemical shifts (e.g., Gaussian 09) can validate experimental NMR assignments ().
Data Contradiction Analysis
Q. Q5: How should researchers address discrepancies between experimental and theoretical data (e.g., elemental analysis vs. DFT calculations)?
Methodological Answer:
- Step 1 : Verify purity via HPLC () to rule out impurities.
- Step 2 : Cross-validate with X-ray crystallography (e.g., used it for a pyrazole derivative).
- Step 3 : Re-examine computational parameters (e.g., solvent effects in DFT) .
Structure-Activity Relationship (SAR) Design
Q. Q6: How can substituent effects on the nitroaryl group influence biological activity?
Methodological Answer:
- Basic SAR : Electron-withdrawing groups (e.g., NO₂) enhance stability but may reduce solubility. shows fluorophenyl substituents improving antifungal activity.
- Advanced SAR : Docking studies () predict binding modes with target proteins. For example, nitro groups may form hydrogen bonds with enzyme active sites .
Handling Nitro Group Sensitivity
Q. Q7: What precautions are required to prevent nitro group reduction during storage or reactions?
Methodological Answer:
- Basic : Store in amber vials at 2–8°C under inert gas ().
- Advanced : Use stabilizing agents (e.g., BHT) in reaction mixtures and avoid reducing agents (e.g., NaBH₄) .
Solvent and Purification Strategies
Q. Q8: Which solvents are optimal for recrystallizing nitroaryl benzotriazoles without compromising yield?
Methodological Answer:
- Basic : Ethanol-water mixtures () for high solubility gradients.
- Advanced : Switch to SFC (Supercritical Fluid Chromatography) with CO₂/MeOH for heat-sensitive compounds .
Biological Activity Profiling
Q. Q9: What in vitro assays are suitable for evaluating the antimicrobial potential of this compound?
Methodological Answer:
- Basic : Broth microdilution (CLSI M27-A3) for MIC determination ().
- Advanced : Time-kill assays and synergy studies with standard antibiotics (e.g., ciprofloxacin) .
Alternative Applications in Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
